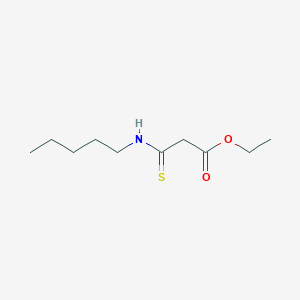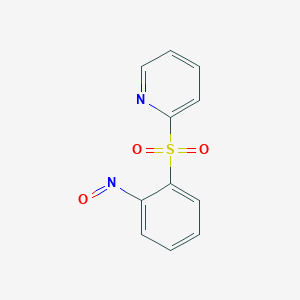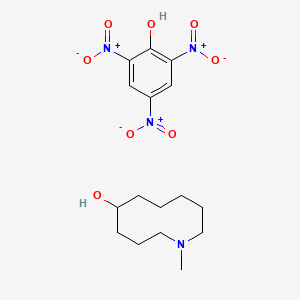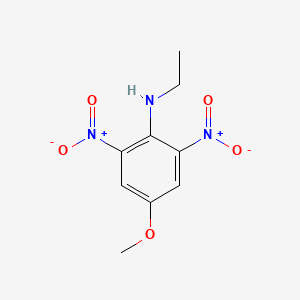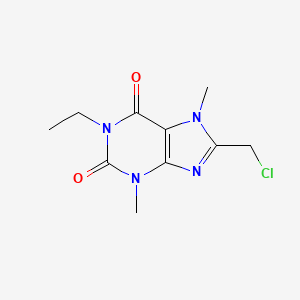
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chloromethylation of a suitable purine precursor. One common method involves the reaction of the precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or zinc chloride (ZnCl2). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to meet environmental and safety regulations, ensuring a sustainable production process .
化学反応の分析
Types of Reactions
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the purine ring or the chloromethyl group.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative under acidic or basic conditions
Common Reagents and Conditions
Lewis Acids: Zinc iodide (ZnI2), zinc chloride (ZnCl2), and aluminum chloride (AlCl3) are commonly used as catalysts in chloromethylation reactions.
Solvents: Dichloromethane (CH2Cl2) and other non-polar solvents are often used to dissolve the reactants and facilitate the reaction
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces hydroxymethyl derivatives .
科学的研究の応用
8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: Used in the production of specialty chemicals and materials, including polymers and pharmaceuticals
作用機序
The mechanism of action of 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
8-Methyl-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the chloromethyl group, resulting in different reactivity and applications.
8-(Hydroxymethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: The hydroxymethyl group can participate in different types of reactions compared to the chloromethyl group.
8-(Bromomethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar to the chloromethyl derivative but with different reactivity due to the presence of bromine
Uniqueness
The presence of the chloromethyl group in 8-(Chloromethyl)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione makes it particularly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. This unique reactivity can be exploited in various chemical and biological applications, making it a valuable compound in research and industry .
特性
CAS番号 |
61328-98-1 |
|---|---|
分子式 |
C10H13ClN4O2 |
分子量 |
256.69 g/mol |
IUPAC名 |
8-(chloromethyl)-1-ethyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-4-15-9(16)7-8(14(3)10(15)17)12-6(5-11)13(7)2/h4-5H2,1-3H3 |
InChIキー |
XWVRKWBGVBWTJC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(N=C(N2C)CCl)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
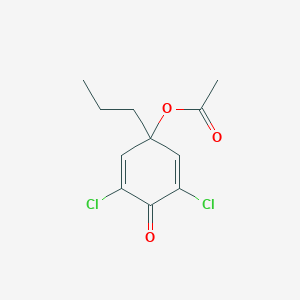
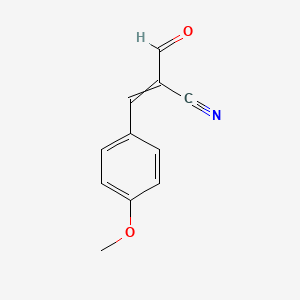
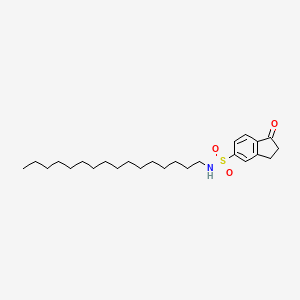
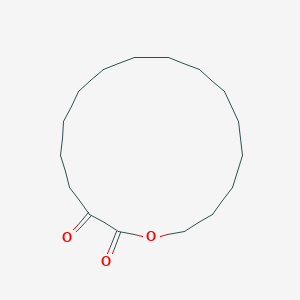

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
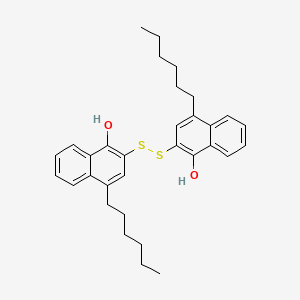
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
